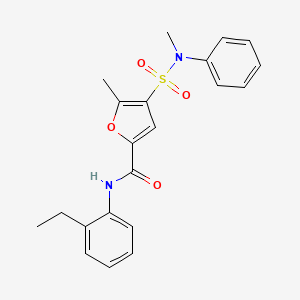

N-(2-ethylphenyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

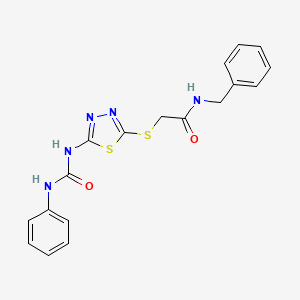

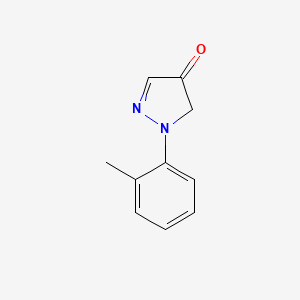

NLRP3 inflammasome inhibitors are a class of compounds designed to inhibit the NLRP3 inflammasome, a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . These inhibitors are being researched for their potential in treating neuroinflammatory diseases .

Synthesis Analysis

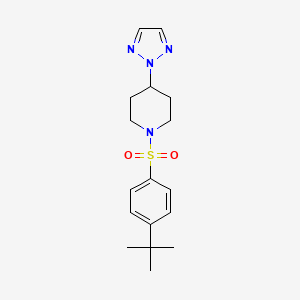

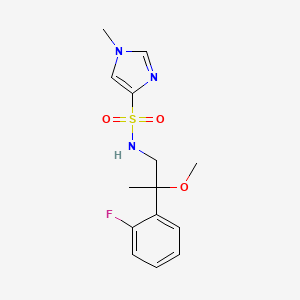

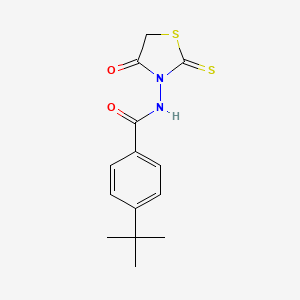

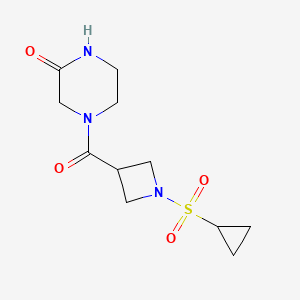

The synthesis of these inhibitors involves the design and evaluation of diversified analogs based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in these compounds can tolerate chemical modifications, leading to the identification of several more potent and diversified NLRP3 antagonists .Molecular Structure Analysis

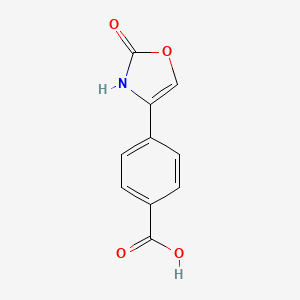

The molecular structure of these inhibitors is based on the N - (phenylcarbamoyl)benzenesulfonamide scaffold . Modifications to this scaffold, such as changing the position of the carbonyl and sulfonyl group or inserting a cyclopropyl group, can lead to more potent inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these inhibitors include various modifications to the sulfonylurea linker .Physical and Chemical Properties Analysis

The physical and chemical properties of these inhibitors are not specified in the available information .Applications De Recherche Scientifique

Synthetic Routes and Chemical Transformations

The synthesis of furan-2-carboxamide derivatives involves innovative methodologies, including palladium-catalyzed condensation and photooxygenation reactions. For instance, palladium(II) catalysis has been employed to promote condensation of N-aryl imines with alkynylbenziodoxolones, yielding multisubstituted furans with potential applications in medicinal chemistry and materials science (Lu, Wu, & Yoshikai, 2014). Similarly, photooxygenation of 2-thiophenyl-substituted furans has led to the regiocontrolled synthesis of γ-hydroxybutenolides, demonstrating a versatile approach to constructing complex molecular architectures (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Biological Activities and Applications

Furan-2-carboxamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anti-viral properties, making them promising candidates for drug development. For example, certain derivatives have shown potent inhibitory effects against lethal H5N1 influenza A viruses, highlighting their potential as antiviral agents (Yongshi et al., 2017). Additionally, these compounds have been explored for their antimicrobial activities, suggesting their use in combating drug-resistant bacterial infections (Siddiqa et al., 2022).

Material Science Applications

In materials science, furan-2-carboxamide derivatives contribute to the development of novel polymeric materials. For instance, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyphthalamides, with applications ranging from high-performance materials to biodegradable plastics (Jiang et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-4-16-10-8-9-13-18(16)22-21(24)19-14-20(15(2)27-19)28(25,26)23(3)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRXUXGBOTXTFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=C(O2)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2672569.png)

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2672577.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)